molecular formula C6H11F3O B1429553 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol CAS No. 1008754-88-8

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol

Cat. No.: B1429553
CAS No.: 1008754-88-8
M. Wt: 156.15 g/mol
InChI Key: SSDQSUZSZANDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H11F3O It is characterized by the presence of three fluorine atoms and two methyl groups attached to a butanol backbone

Mechanism of Action

is a chemical compound with the molecular formula C6H11F3O . It has a molecular weight of 156.15 . The compound is a liquid at room temperature .

As for the action environment, it’s important to note that like any chemical compound, safety precautions must be taken when handling 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol typically involves the reaction of 4,4,4-Trifluoro-2-butanone with a suitable reducing agent. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic hydrogenation techniques can also be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2-butanone
  • 4,4,4-Trifluoro-2-methyl-1-butanol
  • 4,4,4-Trifluorobutan-2-ol

Uniqueness: 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol is unique due to its specific arrangement of fluorine and methyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a variety of applications .

Properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-5(2,4-10)3-6(7,8)9/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDQSUZSZANDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 4,4,4-trifluoro-2,2-dimethylbutanoate (1 g, 5.05 mmol) in ether (25 ml) under nitrogen was added LAH (1M solution in ether, 20.2 mmol) and allowed to stir at room temperature for one hour. Methanol was slowly added to R×n until bubbling stopped. The reaction was then suspended in ether and Water. The suspension was washed with Water, dried over sodium sulfate, filtered, and concentrated without heat to produce an oil 4,4,4-trifluoro-2,2-dimethylbutan-1-ol (75-1). 1H NMR (500 MHz, CDCl3) δ 3.4 (s, 2H), 2.20-2.01 (m, 2H), 1.05 (s, 6H). (M+H)+: observed=157.16, calculated=157.15
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
Reactant of Route 2
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
Reactant of Route 3
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
Reactant of Route 4
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
Reactant of Route 5
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
Reactant of Route 6
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.